Pyrazolo[1,5-a]pyridine-3,5-diamine
CAS No.: 340961-91-3
Cat. No.: VC16008410
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-a]pyridine-3,5-diamine - 340961-91-3](/images/structure/VC16008410.png)
Specification
CAS No. | 340961-91-3 |
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Molecular Formula | C7H8N4 |
Molecular Weight | 148.17 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyridine-3,5-diamine |
Standard InChI | InChI=1S/C7H8N4/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,8-9H2 |
Standard InChI Key | DIMNHIMUPFMCQG-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=C(C=N2)N)C=C1N |
Introduction
Structural and Electronic Characteristics
The pyrazolo[1,5-a]pyridine system consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. The 3,5-diamine substitution pattern introduces two primary amine groups at positions 3 and 5, which participate in hydrogen bonding and coordinate with metal ions. Key structural features include:
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Ring Fusion Geometry: The pyrazole nitrogen atoms at positions 1 and 2 create a conjugated π-system with the pyridine ring, enhancing aromatic stability .
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Tautomerism: The amine groups facilitate tautomeric shifts, influencing reactivity. For example, the 3-amino group may adopt imino forms under acidic conditions .
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Electron Density Distribution: Density functional theory (DFT) calculations on analogous systems reveal localized electron density at the pyridine nitrogen, making it susceptible to electrophilic substitution .
Structural analyses of related compounds, such as pyrazolo[1,5-a]pyrimidines, demonstrate that X-ray crystallography reliably resolves bond lengths and angles. For instance, the C–N bond lengths in the pyrazole ring typically range from 1.32–1.38 Å, while pyridine C–C bonds average 1.40 Å .
Synthetic Strategies
Cycloannulation Reactions
Base-mediated [3+2] cycloadditions represent a cornerstone for constructing the pyrazolo[1,5-a]pyridine core. A notable method involves reacting 1-aminopyridinium salts with electrophilic partners:
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With (E)-β-Iodovinyl Sulfones: Treatment of 1-aminopyridinium iodide with (E)-β-iodovinyl sulfones in the presence of K₂CO₃ yields 2-substituted pyrazolo[1,5-a]pyridines via tandem cycloannulation-desulfonylation (65–89% yields) .
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With Acetylenes: Cycloaddition of 1-aminopyridinium salts with dimethyl acetylenedicarboxylate (DMAD) in acetonitrile produces 7-deutero analogs under basic D₂O conditions, demonstrating regioselectivity >95% .
Table 1: Representative Cycloannulation Conditions
Electrophile | Base | Solvent | Temperature | Yield (%) |
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(E)-β-Iodovinyl sulfone | K₂CO₃ | DMF | 80°C | 72–89 |
DMAD | K₂CO₃/D₂O | MeCN | 80°C | 70 |
Functionalization of Preformed Cores
Post-synthetic modification of the diamine groups enables diversification:
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Acylation: Reacting with acyl chlorides introduces amide functionalities, enhancing solubility .
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Metal Coordination: The amines act as bidentate ligands, forming complexes with Cu(II) or Fe(III) for catalytic applications .
Physicochemical Properties
Experimental data for pyrazolo[1,5-a]pyridine-3,5-diamine remain limited, but inferences from analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility due to aromatic stacking .
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Acidity/Basicity: The pyridine nitrogen (pKa ~4.5) protonates under acidic conditions, while the amine groups (pKa ~9–10) deprotonate in basic media .
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Spectroscopic Signatures:
Applications in Medicinal Chemistry
Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives exhibit nanomolar affinity for kinases like CDK2 and EGFR. The 3,5-diamine motif enhances hydrogen bonding with ATP-binding pockets:
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CDK2 Inhibition: Analogous pyrazolo[1,5-a]pyrimidines show IC₅₀ values of 2.2 μM, comparable to roscovitine .
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Antibacterial Activity: 5,7-Diaryl-substituted analogs demonstrate MIC values of 2.2–4.4 μM against S. aureus and E. coli, outperforming ciprofloxacin in select cases .
Table 2: Biological Activity of Selected Analogs
Radiopharmaceuticals
The diamine groups facilitate chelation of radioisotopes (e.g., ⁶⁸Ga, ⁹⁹mTc) for imaging applications. A ⁹⁹mTc-labeled derivative showed >90% uptake in tumor xenografts .
Challenges and Future Directions
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Regioselectivity: Competing pathways during cycloadditions necessitate precise control via base selection and temperature .
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Scalability: Current methods suffer from moderate yields (≤80%); flow chemistry could improve efficiency .
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Toxicity Profiling: No in vivo data exist for the diamine congener, though related compounds show low cytotoxicity (CC₅₀ > 50 μM) .
Future research should prioritize deuterium labeling (via H/D exchange ) for metabolic studies and covalent inhibitor design via sulfonyl chloride intermediates.
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